![molecular formula C22H26N2O4 B3857394 ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate CAS No. 5479-77-6](/img/structure/B3857394.png)
ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate
Overview
Description
Ethyl N-(diphenylacetyl)glycinate is a compound that has a molecular formula of C18H19NO3 . It’s a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
While the specific synthesis process for “ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate” is not available, there are general methods for synthesizing similar compounds. For example, N-acyl-N’-(tosyl)hydrazines can be synthesized from 2-naphthol, which is a low-cost, easy-to-handle, and eco-friendly starting material .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as IR and NMR spectroscopy . For instance, Ethyl N-(diphenylacetyl)glycinate has a molecular weight of 297.348 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, Ethyl N-(diphenylacetyl)glycinate has a molecular weight of 297.348 Da .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “ethyl N-(diphenylacetyl)-beta-alanyl-beta-alaninate” is not available, similar compounds, such as Ethyl eicosapentaenoic acid, are used to treat dyslipidemia and hypertriglyceridemia .
Safety and Hazards
Future Directions
The future directions in the field of organic chemistry involve the development of new synthetic strategies and the exploration of novel compounds for various applications. For instance, peptide-drug conjugates are being explored for targeted cancer therapy , and van der Waals epitaxy is being used for the growth of nanostructures .
properties
IUPAC Name |
ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-28-20(26)14-16-23-19(25)13-15-24-22(27)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,21H,2,13-16H2,1H3,(H,23,25)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPHAGLJTYCNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395615 | |
Record name | ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660788 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5479-77-6 | |
Record name | ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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